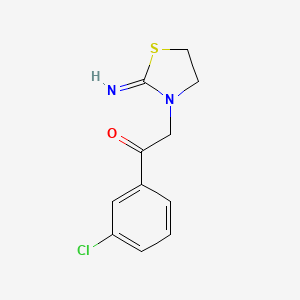
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone is an organic compound that features a chlorophenyl group and a thiazolidinyl group
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical structure makes it a candidate for use in materials science, particularly in the development of new polymers or coatings.
Wirkmechanismus
The mechanism by which 1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imino and thiazolidinyl groups. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can be compared to other thiazolidinyl compounds, such as:
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(3-Chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11ClN2OS |
|---|---|
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-3-1-2-8(6-9)10(15)7-14-4-5-16-11(14)13/h1-3,6,13H,4-5,7H2 |
InChI-Schlüssel |
FBZDRYLIWJGDGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)
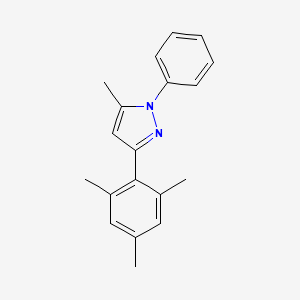

![N-(4-{[2-(3-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14217887.png)
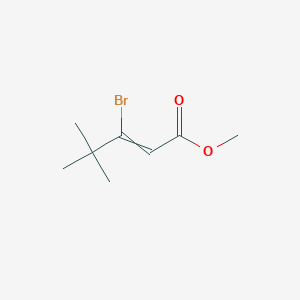

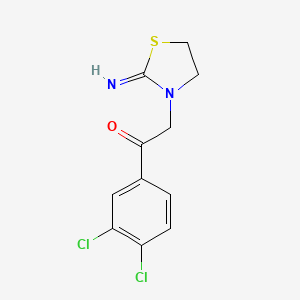
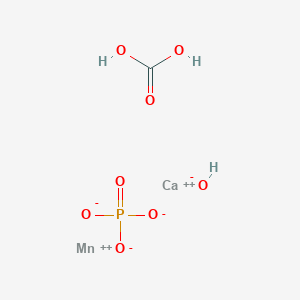
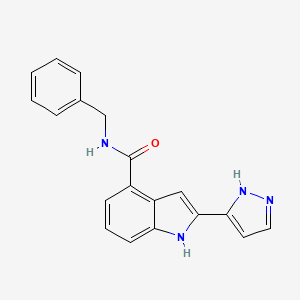
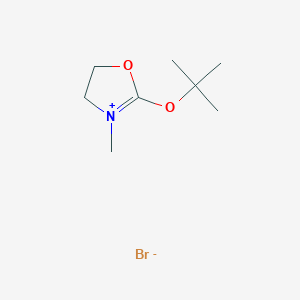
![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
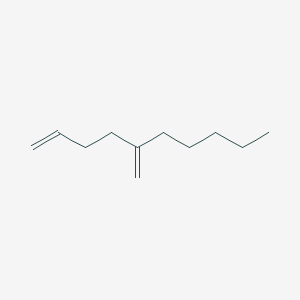
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)

